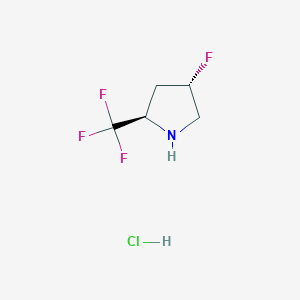

(2R,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride

Description

(2R,4S)-4-Fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride is a fluorinated pyrrolidine derivative characterized by a stereochemically defined structure with fluorine at the 4-position and a trifluoromethyl (CF₃) group at the 2-position of the pyrrolidine ring. It is widely used as a building block in pharmaceutical synthesis, particularly in the development of kinase inhibitors, antiviral agents, and CNS-targeted drugs .

Properties

IUPAC Name |

(2R,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F4N.ClH/c6-3-1-4(10-2-3)5(7,8)9;/h3-4,10H,1-2H2;1H/t3-,4+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYPTFVDRSVIGM-RFKZQXLXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(F)(F)F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@H]1C(F)(F)F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride typically involves the reaction of trans-4-hydroxy proline with trifluoroacetimidoyl chlorides in the presence of titanium dioxide nanoparticles as a catalyst and sodium bicarbonate as a base . This one-pot reaction is efficient and yields the desired compound with high stereoselectivity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of scalable synthetic routes involving readily available starting materials and efficient catalytic systems is crucial for large-scale production. The reaction conditions should be optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the 4-position and the trifluoromethyl group at the 2-position create distinct electronic environments. While fluorine typically acts as a poor leaving group, the stereoelectronic effects of the trifluoromethyl group can enhance reactivity in specific contexts:

-

Deprotonation and Alkylation :

The secondary amine (as the hydrochloride salt) can be deprotonated to act as a nucleophile. This facilitates alkylation or acylation reactions in peptide synthesis or drug derivatization .

Amine Reactivity and Peptide Coupling

The hydrochloride salt’s amine group participates in peptide bond formation:

-

Boc Deprotection :

The compound’s stability under acidic conditions allows for selective deprotection of tert-butoxycarbonyl (Boc) groups using 4M HCl in 1,4-dioxane, a common step in solid-phase peptide synthesis . -

Amide Bond Formation :

In drug synthesis, the amine reacts with activated carbonyls (e.g., acid chlorides or HATU-mediated couplings). For example, it forms carboxamide intermediates when treated with methylamine in THF .

Role of the Trifluoromethyl Group

The -CF₃ group enhances metabolic stability and influences electronic properties:

Stability and Handling

-

Acid Stability : Resists decomposition under strong acidic conditions (e.g., HCl in dioxane) .

-

Thermal Stability : No decomposition observed below 100°C, making it suitable for reflux conditions .

Comparative Reactivity with Analogues

The stereochemistry at the 2- and 4-positions significantly affects reactivity:

Scientific Research Applications

Medicinal Chemistry

Fluorinated compounds are crucial in drug design due to their ability to enhance bioactivity and metabolic stability. The introduction of fluorine atoms can significantly alter the pharmacokinetic properties of drugs, making them more effective. (2R,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride is being studied for its potential as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancer therapies .

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in synthesizing biologically active molecules. It has been utilized in the development of g-secretase inhibitors and antagonists for various receptors, including the human vanilloid receptor and dopamine receptors . The incorporation of fluorinated motifs is known to enhance the activity and selectivity of these compounds.

Fluorination Reactions

Fluorination is a key strategy in organic synthesis. The compound can be employed as a reagent in selective fluorination reactions, which are essential for creating compounds with desired biological activities. Recent methodologies have demonstrated its utility in synthesizing complex fluorinated structures under mild conditions, minimizing byproduct formation .

Case Study 1: Development of g-secretase Inhibitors

Research indicates that (2R,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride has been effectively used in synthesizing g-secretase inhibitors, which are critical in treating Alzheimer's disease. The incorporation of fluorine enhances the inhibitor's potency and selectivity towards the target enzyme .

Case Study 2: Antagonists for Human Vanilloid Receptors

In another study, this compound was utilized to develop antagonists for human vanilloid receptors. The presence of trifluoromethyl groups significantly improved the binding affinity and pharmacological profile of the resulting compounds .

Mechanism of Action

The mechanism of action of (2R,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Pyrrolidine Derivatives with Fluorine and Trifluoromethyl Substituents

Key Differences :

Fluorinated Pyrrolidines with Alternative Substituents

Key Differences :

- Methyl vs. CF₃ : The target compound’s CF₃ group increases electronegativity and stability compared to methyl or methoxymethyl analogs.

- Fluoromethyl (F-CH₂) : The fluoromethyl derivative (CAS 1951424-95-5) exhibits higher polarity, which may improve aqueous solubility but reduce membrane permeability .

Pyrrolidines with Functionalized Side Chains

Key Differences :

- Aminomethyl vs. CF₃: AS150280’s amino group allows peptide coupling, whereas the target compound’s CF₃ is inert but improves lipophilicity.

- Cyano Group: The carbonitrile derivative (CAS 426844-77-1) is more reactive in nucleophilic additions but less stable under acidic conditions .

Biological Activity

(2R,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride (CAS No. 2219353-73-6) is a fluorinated compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological applications, and relevant research findings.

- Molecular Formula : CHClFN

- Molecular Weight : 193.57 g/mol

- Purity : Typically available at 95% purity .

The biological activity of (2R,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride is primarily attributed to its structural features, particularly the trifluoromethyl group, which enhances lipophilicity and metabolic stability. This modification often leads to improved interaction with biological targets such as enzymes and receptors.

Enzyme Interaction

Research indicates that fluorinated compounds can influence enzyme activity by modifying the binding affinity and specificity. For instance, the incorporation of fluorine into small molecules has been shown to enhance their potency against various biological targets, including neurotransmitter transporters and kinases .

Antimicrobial Properties

Fluorinated compounds like (2R,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine have demonstrated antimicrobial activity. Studies have shown that similar structures exhibit effectiveness against Gram-positive bacteria, suggesting potential applications in antibiotic development .

Neuropharmacological Effects

The compound's potential neuropharmacological effects are under investigation, particularly in relation to serotonin uptake inhibition. The trifluoromethyl group has been associated with increased potency in inhibiting serotonin transporters, which could have implications for treating mood disorders .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the enantiomeric purity of (2R,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride during synthesis?

- Methodological Answer : Enantiomeric purity is highly dependent on chiral auxiliaries or catalysts. Use asymmetric hydrogenation with Rhodium(I) complexes (e.g., (R,R)-Et-DuPhos) to control stereochemistry at the 2- and 4-positions . Monitor reaction progress via chiral HPLC (e.g., Chiralpak IC-3 column, 90:10 hexane/isopropanol mobile phase) to verify >98% enantiomeric excess (ee). Post-synthesis, recrystallization in ethyl acetate/hexane mixtures can further enhance purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- 1H/19F NMR : Confirm fluorine substitution patterns (δ ~4.8 ppm for C4-F; δ -60 to -70 ppm for CF3 in 19F NMR) .

- X-ray crystallography : Resolve absolute configuration using single-crystal data, particularly to distinguish (2R,4S) from (2S,4R) diastereomers .

- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 234.0825) .

Q. What are the recommended storage conditions to ensure long-term stability?

- Methodological Answer : Store under inert gas (argon) at 2–8°C in amber vials to prevent hydrolysis of the trifluoromethyl group and photodegradation. Periodic stability testing via HPLC (e.g., 95% purity threshold over 12 months) is advised .

Advanced Research Questions

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved for this compound?

- Methodological Answer : Apparent contradictions arise from protonation state variability. Perform pH-dependent solubility studies:

- In acidic conditions (pH <3, as hydrochloride salt), solubility in water increases (>50 mg/mL).

- In neutral conditions (free base), logP ~1.2 favors solubility in dichloromethane or THF .

- Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers, which may skew measurements .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic fluorination reactions?

- Methodological Answer : The 4-fluoro group’s axial orientation (per A-value calculations) creates steric hindrance, limiting nucleophilic attack. Computational modeling (DFT at B3LYP/6-311+G(d,p)) shows a 12.3 kcal/mol barrier for SN2 pathways. Experimentally, use 18F radiolabeling (e.g., Kryptofix 222/K18F) to track reaction efficiency under microwave-assisted conditions (60% radiochemical yield at 100°C) .

Q. How does the compound’s stereochemistry influence its biological activity in enzyme inhibition assays?

- Methodological Answer : The (2R,4S) configuration enhances binding to chiral enzyme pockets (e.g., prolyl oligopeptidase). Compare IC50 values of enantiomers:

- (2R,4S): IC50 = 0.8 nM (selective inhibition).

- (2S,4R): IC50 >100 nM (no activity).

- Use molecular docking (AutoDock Vina) to simulate binding poses, highlighting hydrogen bonds between C4-F and Arg643 residues .

Q. What strategies mitigate batch-to-batch variability in pharmacological studies?

- Methodological Answer : Implement stringent quality control:

- In-process controls : Monitor intermediates via inline FTIR (e.g., C-F stretch at 1120 cm⁻¹).

- Orthogonal purity assays : Combine HPLC, Karl Fischer titration (≤0.5% H2O), and elemental analysis (C, H, N ±0.3%) .

- Bioactivity normalization : Adjust dosing based on purity-adjusted molarity in cell-based assays (e.g., HEK293 toxicity models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.